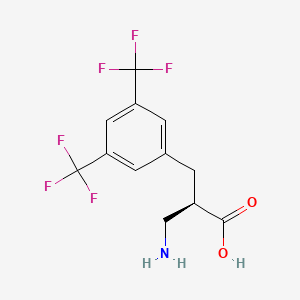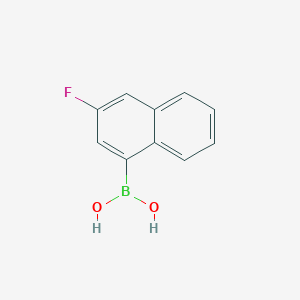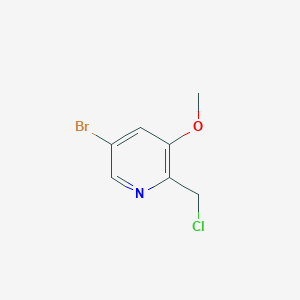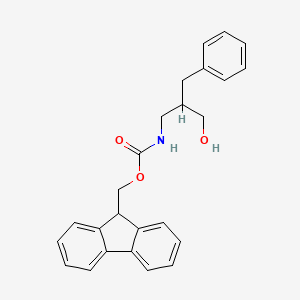
4-Bromo-2-chloro-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-nitropyridine typically involves the nitration of 4-bromo-2-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-6-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling Reactions: Boronic acids or esters with a palladium catalyst and a base.
Major Products Formed:
Substitution Reactions: Substituted pyridines with different functional groups replacing bromine or chlorine.
Reduction Reactions: 4-Bromo-2-chloro-6-aminopyridine.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-nitropyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-nitropyridine depends on the specific application and the target molecule. In general, the compound can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-chloro-5-nitropyridine
- 4-Bromo-3-chloro-6-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-2-chloro-6-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C5H2BrClN2O2 |
|---|---|
Molekulargewicht |
237.44 g/mol |
IUPAC-Name |
4-bromo-2-chloro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
InChI-Schlüssel |
XOVKHEPFUNDYGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


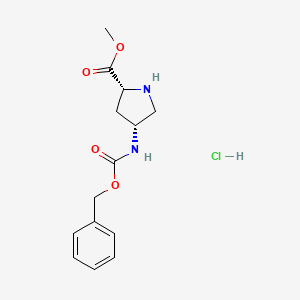

![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
